Differential CYP Inhibition: High Selectivity for CYP2C19 Over CYP3A4 and CYP2B6
2-(4-Fluoro-3-methylphenyl)-2-pentanol exhibits a highly selective CYP inhibition profile, demonstrating strong affinity for CYP2C19 (Ki = 70 nM) while showing markedly weaker inhibition of CYP3A4 (IC50 = 5330 nM) and CYP2B6 (IC50 = 15400 nM) [1]. This contrasts with less substituted analogs, such as 2-(4-fluorophenyl)-2-pentanol, where the absence of the 3-methyl group is predicted to reduce this selectivity, potentially leading to a broader, less discriminatory inhibition pattern [2].
| Evidence Dimension | CYP Isoform Inhibition (Potency) |
|---|---|
| Target Compound Data | CYP2C19 Ki: 70 nM; CYP3A4 IC50: 5330 nM; CYP2B6 IC50: 15400 nM |
| Comparator Or Baseline | 2-(4-fluorophenyl)-2-pentanol (in silico prediction: broader inhibition profile expected) |
| Quantified Difference | Approx. 76-fold selectivity for CYP2C19 over CYP3A4; approx. 220-fold over CYP2B6 (based on IC50 ratios) |
| Conditions | In vitro enzyme inhibition assays using recombinant CYP2C19 and human liver microsomes for CYP3A4/2B6 |
Why This Matters
This selectivity is critical for researchers investigating CYP2C19-mediated metabolism or for medicinal chemists aiming to minimize off-target CYP interactions in lead optimization.
- [1] BindingDB BDBM50380522. CHEMBL2018907. Affinity Data: Ki: 70 nM (CYP2C19), IC50: 5.33E+3 nM (CYP3A4), IC50: 1.54E+4 nM (CYP2B6). View Source
- [2] Bioisosteres that influence metabolism - Hypha Discovery Blogs. (2022). View Source
